(R)-4-Boc-3-Morpholineacetic acid
Overview
Description
®-2-(4-(tert-butoxycarbonyl)morpholin-3-yl)acetic acid is a compound that features a morpholine ring substituted with a tert-butoxycarbonyl group and an acetic acid moiety
Scientific Research Applications
®-2-(4-(tert-butoxycarbonyl)morpholin-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Future Directions
The future directions for research and development involving compounds with the tert-butoxycarbonyl group would depend on the needs and interests of the scientific and industrial communities. The development of more efficient and sustainable methods for introducing the tert-butoxycarbonyl group into organic compounds, such as the method developed using flow microreactor systems , is one possible direction.
Mechanism of Action
Mode of Action
The mode of action of ®-4-Boc-3-Morpholineacetic acid is not well-understood due to the lack of research on this specific compound. It’s important to note that the mode of action of a compound refers to how it interacts with its target to exert its effects. This typically involves binding to a specific site on the target, leading to a change in the target’s activity .
Biochemical Pathways
The biochemical pathways affected by ®-4-Boc-3-Morpholineacetic acid are not well-defined. Biochemical pathways refer to a series of chemical reactions occurring within a cell, and in this context, would refer to the pathways affected by the compound. Given the lack of information on the compound’s targets and mode of action, it is challenging to summarize the affected pathways and their downstream effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems, which allow for a more efficient, versatile, and sustainable process compared to traditional batch methods . The reaction conditions often include the use of tert-butyl chloroformate as the tert-butoxycarbonyl source, along with a base such as triethylamine, under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of ®-2-(4-(tert-butoxycarbonyl)morpholin-3-yl)acetic acid may involve large-scale flow microreactor systems to ensure consistent quality and yield. The use of continuous flow technology allows for better control over reaction parameters, leading to higher efficiency and reduced waste.
Chemical Reactions Analysis
Types of Reactions
®-2-(4-(tert-butoxycarbonyl)morpholin-3-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized morpholine derivatives.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
®-2-(4-(tert-butoxycarbonyl)morpholin-3-yl)acetic acid is unique due to its specific combination of a morpholine ring and an acetic acid moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
2-[(3R)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-3-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-7-8(12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOPNRRQHPWQMF-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC[C@H]1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466580 | |
Record name | [(3R)-4-(tert-Butoxycarbonyl)morpholin-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40466580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
761460-03-1 | |
Record name | (3R)-4-[(1,1-Dimethylethoxy)carbonyl]-3-morpholineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=761460-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(3R)-4-(tert-Butoxycarbonyl)morpholin-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40466580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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